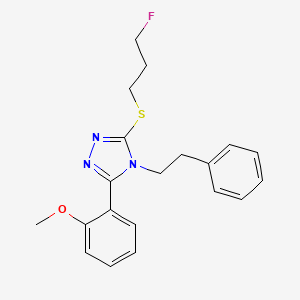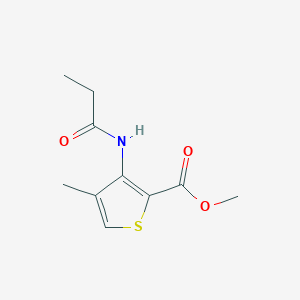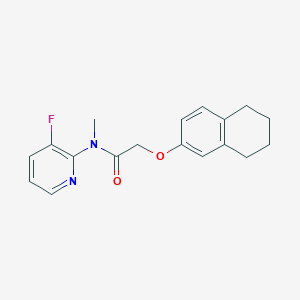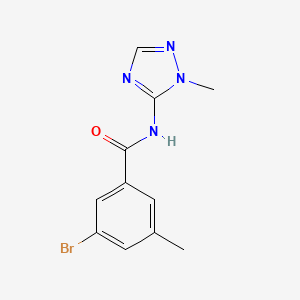![molecular formula C11H15N3O3S B7662940 N-[4-methyl-5-(5-methylfuran-2-yl)-1H-pyrazol-3-yl]ethanesulfonamide](/img/structure/B7662940.png)
N-[4-methyl-5-(5-methylfuran-2-yl)-1H-pyrazol-3-yl]ethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-methyl-5-(5-methylfuran-2-yl)-1H-pyrazol-3-yl]ethanesulfonamide, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
科学研究应用
N-[4-methyl-5-(5-methylfuran-2-yl)-1H-pyrazol-3-yl]ethanesulfonamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have beneficial effects in animal models of fragile X syndrome, Alzheimer's disease, Parkinson's disease, anxiety, depression, and addiction. In addition, this compound has been used as a tool compound to study the role of mGluR5 in various physiological and pathological processes.
作用机制
N-[4-methyl-5-(5-methylfuran-2-yl)-1H-pyrazol-3-yl]ethanesulfonamide acts as a selective antagonist of mGluR5, which belongs to the family of G protein-coupled receptors. These receptors are widely expressed in the central nervous system and are involved in the regulation of synaptic plasticity, learning, and memory. This compound binds to the allosteric site of mGluR5 and prevents its activation by the endogenous ligand glutamate. This leads to a decrease in the excitatory neurotransmission mediated by mGluR5 and a reduction in the downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models and in vitro studies. It has been reported to reduce the levels of amyloid-beta and tau proteins in the brain of Alzheimer's disease models, to improve the cognitive deficits in Parkinson's disease models, to decrease the anxiety and depression-like behaviors in animal models, and to reduce the drug-seeking behavior in addiction models. In addition, this compound has been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and serotonin.
实验室实验的优点和局限性
N-[4-methyl-5-(5-methylfuran-2-yl)-1H-pyrazol-3-yl]ethanesulfonamide has several advantages as a tool compound for studying the role of mGluR5 in various physiological and pathological processes. It is highly selective for mGluR5 and does not interact with other receptors or ion channels. It has a long half-life and can be administered orally or intraperitoneally. However, this compound also has some limitations. It can cause off-target effects at high concentrations and can have species-specific differences in its pharmacokinetics and pharmacodynamics.
未来方向
There are several future directions for the research on N-[4-methyl-5-(5-methylfuran-2-yl)-1H-pyrazol-3-yl]ethanesulfonamide. One direction is to investigate its potential therapeutic applications in other neurological and psychiatric disorders, such as schizophrenia, autism spectrum disorders, and traumatic brain injury. Another direction is to develop more selective and potent mGluR5 antagonists with improved pharmacokinetic and pharmacodynamic properties. In addition, the role of mGluR5 in various physiological and pathological processes, such as synaptic plasticity, neuroinflammation, and neurodegeneration, needs to be further elucidated using this compound as a tool compound.
合成方法
N-[4-methyl-5-(5-methylfuran-2-yl)-1H-pyrazol-3-yl]ethanesulfonamide can be synthesized using a multi-step reaction sequence starting from 4-methyl-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylic acid. The carboxylic acid group is first converted to a sulfonyl chloride, which is then reacted with ethylenediamine to form the corresponding sulfonamide. The final step involves the introduction of an ethyl group to the nitrogen of the pyrazole ring using ethyl iodide and potassium carbonate as reagents.
属性
IUPAC Name |
N-[4-methyl-5-(5-methylfuran-2-yl)-1H-pyrazol-3-yl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-4-18(15,16)14-11-8(3)10(12-13-11)9-6-5-7(2)17-9/h5-6H,4H2,1-3H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVIRJHRWZSBNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=NNC(=C1C)C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-(1-ethylimidazol-2-yl)phenyl]-5-(methoxymethyl)furan-2-carboxamide](/img/structure/B7662862.png)
![2,3,6-trifluoro-N-[(4-hydroxythian-4-yl)methyl]benzamide](/img/structure/B7662869.png)

![N-[3-(1-ethylimidazol-2-yl)phenyl]-1-methylindole-3-carboxamide](/img/structure/B7662889.png)
![N-[4-(3-fluorophenyl)pyridin-3-yl]ethanesulfonamide](/img/structure/B7662905.png)

![(2R)-1-[4-(5-methylthiophen-2-yl)butanoyl]piperidine-2-carboxylic acid](/img/structure/B7662922.png)
![(1,5-Dimethylpyrrol-2-yl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methanone](/img/structure/B7662928.png)


![2-fluoro-N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]benzenesulfonamide](/img/structure/B7662956.png)

![N-[2-fluoro-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]ethanesulfonamide](/img/structure/B7662962.png)

